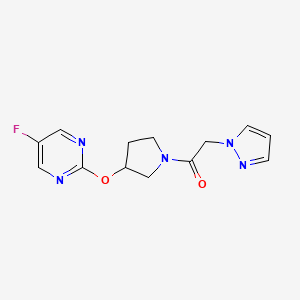
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H14FN5O2 and its molecular weight is 291.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic molecule notable for its unique structural features, including a pyrrolidine ring, a fluorinated pyrimidine moiety, and a pyrazole group. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of the compound is C13H12FN5O2, with a molecular weight of 289.26 g/mol. The presence of the fluorine atom in the pyrimidine structure is expected to enhance its biological activity by influencing interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The fluoropyrimidine moiety may bind to nucleic acids or proteins, thereby affecting their function. The pyrrolidine ring enhances binding affinity and specificity, potentially modulating enzyme activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit diverse biological activities. The following table summarizes some related compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| This compound | Pyrrolidine, fluoropyrimidine, pyrazole | Potential anticancer/antiviral |
This comparison illustrates the potential anticancer and antiviral properties of the compound due to its unique combination of functional groups.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : A study on pyrazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The mechanism involved inhibition of cell proliferation through apoptosis induction .
- Enzyme Inhibition : Research on compounds containing pyrazole moieties has shown that they can inhibit key enzymes involved in cancer progression, such as VEGFR-2 kinase. This suggests that this compound may also exhibit similar inhibitory effects .
- Anti-inflammatory Properties : Compounds with isoxazole structures have been documented for their anti-inflammatory activities, suggesting that the presence of the pyrazole group in this compound could confer similar benefits .
特性
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2/c14-10-6-15-13(16-7-10)21-11-2-5-18(8-11)12(20)9-19-4-1-3-17-19/h1,3-4,6-7,11H,2,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAPUVJVBGNBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














